(3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one
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Overview
Description
(3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one is a germacranolide, a type of sesquiterpene lactone, with the molecular formula C15H22O4 . It was first isolated from the plant Artemisia fragrans . This compound is known for its unique structure, which includes a five-membered ring and a ten-membered ring, along with ester and hydroxyl functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of (3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one from Artemisia fragrans involves several steps. The plant material is first extracted with organic solvents, followed by chromatographic separation techniques to purify the compound . The structure of this compound was established using spectroscopic methods such as infrared spectroscopy, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance .
Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound
Chemical Reactions Analysis
Types of Reactions: (3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to form esters or ethers.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of sesquiterpene lactones and their derivatives.
Biology: (3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one has been investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential due to its bioactive properties.
Mechanism of Action
The exact mechanism of action of (3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The compound’s structure allows it to bind to specific molecular targets, potentially disrupting cellular processes and leading to its observed biological activities .
Comparison with Similar Compounds
Shonachalin A: Another germacranolide isolated from Artemisia fragrans , with a similar structure but different functional groups.
Parthenolide: A well-known sesquiterpene lactone with anti-inflammatory and anticancer properties.
Artemisinin: A sesquiterpene lactone used as an antimalarial drug.
Uniqueness: (3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one is unique due to its specific combination of functional groups and ring structures, which contribute to its distinct chemical reactivity and potential biological activities
Properties
CAS No. |
102349-42-8 |
---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.337 |
IUPAC Name |
(3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H22O4/c1-9-7-14-12(10(2)15(18)19-14)5-3-11(8-16)4-6-13(9)17/h4,7,10,12-14,16-17H,3,5-6,8H2,1-2H3/b9-7-,11-4+/t10-,12+,13+,14-/m1/s1 |
InChI Key |
KUERQAIAYCRGOB-QKBHAPPPSA-N |
SMILES |
CC1C2CCC(=CCC(C(=CC2OC1=O)C)O)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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